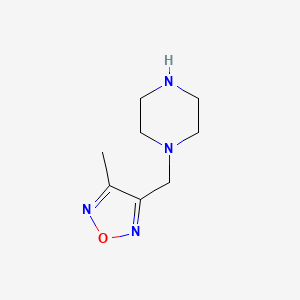
1-(4-Methyl-furazan-3-ylmethyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(4-Methyl-furazan-3-ylmethyl)-piperazine” is a derivative of furazan, which is a heterocyclic organic compound . Furazan derivatives, such as “(4-Methyl-furazan-3-yl)-acetic acid” and “Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride”, have been mentioned in various sources .
Scientific Research Applications
Synthesis and Pharmacological Evaluation
- Novel derivatives of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine have been synthesized and evaluated for antidepressant and antianxiety activities, showing significant effects in behavioral despair and plus maze tests in mice (J. Kumar et al., 2017).
Biological Activity in Agriculture
- Furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases, which include derivatives of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine, have demonstrated significant in vitro and in vivo fungicidal activity against several plant fungi, and some showed herbicidal and KARI inhibitory activities (B. Wang et al., 2015).
Antitumor Activity
- Certain derivatives of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine have been synthesized and shown to have good to excellent inhibitory activity against CDC25B, indicating potential in antitumor treatments (Y. Ding et al., 2016).
Anticonvulsant and Antimicrobial Activities
- Derivatives of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine have been studied for potential anticonvulsant activity, with some showing protective effects in maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests, as well as antimicrobial activity against bacteria and fungi (M. Aytemir et al., 2004).
Antimicrobial and Antibacterial Activities
- Piperazine derivatives, including 1-(4-Methyl-furazan-3-ylmethyl)-piperazine, have been synthesized and shown to have significant antibacterial activities, with some compounds displaying activity against various resistant bacterial strains (S. Shroff et al., 2022).
properties
IUPAC Name |
3-methyl-4-(piperazin-1-ylmethyl)-1,2,5-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-7-8(11-13-10-7)6-12-4-2-9-3-5-12/h9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADZORFSCHBHIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-furazan-3-ylmethyl)-piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


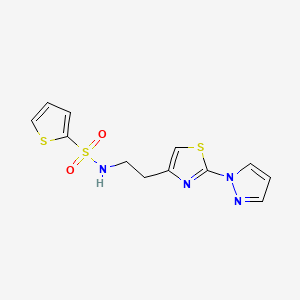

![3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2430128.png)
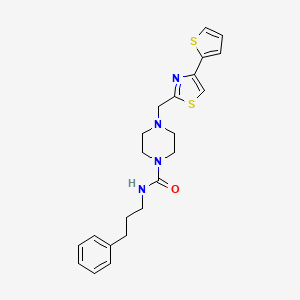

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2430132.png)
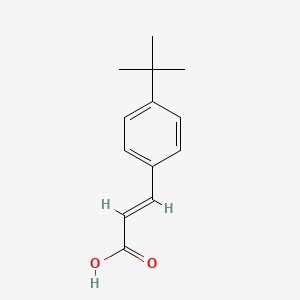
![2-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2430138.png)
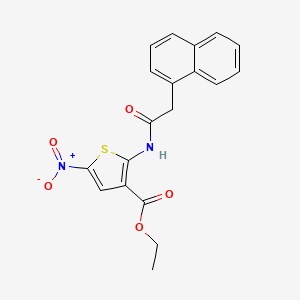
![2-Chloro-N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-6-yl)propanamide](/img/structure/B2430141.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one](/img/structure/B2430142.png)
![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/no-structure.png)
![Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2430146.png)